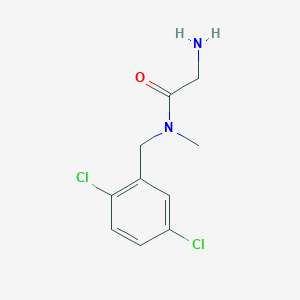

2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide

Description

2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide is a substituted acetamide derivative characterized by a dichlorinated benzyl group and an N-methylated aminoacetamide backbone. Its molecular formula is C₁₀H₁₁Cl₂N₂O, with a molecular weight of 258.12 g/mol.

This compound is structurally related to pharmaceuticals, agrochemicals, and ligands due to the versatility of the acetamide core. However, specific applications remain understudied, as it is listed as "discontinued" in commercial catalogs, suggesting challenges in synthesis, stability, or efficacy .

Properties

IUPAC Name |

2-amino-N-[(2,5-dichlorophenyl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O/c1-14(10(15)5-13)6-7-4-8(11)2-3-9(7)12/h2-4H,5-6,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRAZZBVUJWJOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide typically involves the reaction of 2,5-dichlorobenzylamine with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the dichlorobenzyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or benzyl derivatives.

Scientific Research Applications

2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Variations

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact on Bioactivity

- Halogenation: The 2,5-dichlorobenzyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to non-halogenated analogs like N-(2,6-dimethylphenyl)-2,2-diphenylacetamide . However, it lacks the herbicidal activity of alachlor, which uses a methoxymethyl group for plant-specific targeting .

- Chloro vs. Amino Substitution: Replacing the amino group with chlorine in 2-Chloro-N-(2,5-dichloro-benzyl)-acetamide increases electrophilicity, making it more reactive but less selective in biological systems .

Crystallographic and Stability Insights

- Hydrogen Bonding: The target compound’s amino group enables intermolecular N–H···O hydrogen bonding, similar to 2,2,2-trichloro-N-(2,5-dimethylphenyl)acetamide, which forms stable crystalline chains . This contrasts with 2-cyano-N-[(methylamino)carbonyl]acetamide, where cyano groups disrupt packing, leading to disordered structures .

- Steric Effects : The N-methyl group in the target compound reduces steric clashes compared to N-(2,6-dimethylphenyl)-2,2-diphenylacetamide , which has bulky diphenyl groups limiting conformational flexibility .

Pharmacological and Industrial Relevance

- Agrochemical Contrasts : Unlike pretilachlor and alachlor , the target compound lacks the methoxy or propoxy groups critical for herbicidal activity, highlighting the importance of alkoxy substituents in agrochemical design .

Biological Activity

2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide is a synthetic organic compound with significant potential in biological applications, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features an amino group, a dichlorobenzyl moiety, and an acetamide backbone. The presence of dichloro substituents enhances its reactivity and influences interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits:

- Antimicrobial Properties : The compound has shown activity against various bacterial strains. It is particularly effective against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

The exact mechanism of action is still under investigation; however, it is believed that the compound interacts with specific enzymes or receptors, modulating their activity. This interaction may lead to:

- Inhibition of protein synthesis pathways.

- Disruption of nucleic acid and peptidoglycan production in bacteria.

- Induction of apoptosis in cancer cells.

Antimicrobial Activity

A study reported the minimum inhibitory concentration (MIC) values for this compound against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Enterococcus faecalis | 62.5 |

| Pseudomonas aeruginosa | >125 |

These results indicate that the compound has significant activity against certain Gram-positive bacteria but less effectiveness against Gram-negative strains.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

These findings suggest potential for further development as an anticancer agent.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of N-benzyl acetamides, including this compound. The study highlighted its superior activity against resistant strains of Staphylococcus aureus compared to standard antibiotics like ciprofloxacin .

Study on Anticancer Properties

Another research project focused on the anticancer properties of the compound in combination with other chemotherapeutics. The combination therapy showed enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.